Manganese(II) acetate

Übersicht

Beschreibung

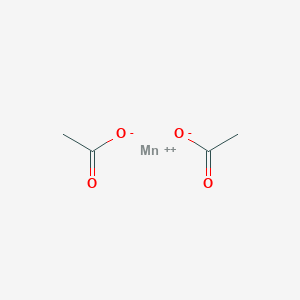

Manganese(II) acetate is a chemical compound with the formula Mn(CH₃CO₂)₂·(H₂O)n, where n can be 0, 2, or 4. It typically appears as white or pale pink crystals and is known for its solubility in water, methanol, and acetic acid. This compound is widely used in various industrial and scientific applications, including as a catalyst and in fertilizers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Manganese(II) acetate can be synthesized by reacting manganese(II,III) oxide or manganese(II) carbonate with acetic acid. The reactions are as follows:

- Mn₃O₄ + 2 CH₃CO₂H → Mn(CH₃CO₂)₂ + Mn₂O₃ + H₂O

- MnCO₃ + 2 CH₃CO₂H → Mn(CH₃CO₂)₂ + CO₂ + H₂O .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, often involving the reaction of manganese carbonate with acetic acid under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Manganese(II) acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to manganese(III) acetate.

Reduction: It can be reduced to manganese metal under specific conditions.

Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Various ligands like chloride or nitrate can be used under appropriate conditions.

Major Products:

Oxidation: Manganese(III) acetate.

Reduction: Manganese metal.

Substitution: Manganese chloride, manganese nitrate.

Wissenschaftliche Forschungsanwendungen

Catalysis

Manganese(II) acetate serves as an effective catalyst in several chemical reactions due to its ability to facilitate oxidation and other transformations.

- Oxidation Reactions : It is commonly used in the oxidation of alcohols to carbonyl compounds. For example, this compound can catalyze the oxidation of primary and secondary alcohols using various oxidants such as hydrogen peroxide or molecular oxygen .

- Synthesis of Manganese Oxide Nanoparticles : As a precursor, this compound is utilized to synthesize manganese oxide nanoparticles through thermal decomposition methods. These nanoparticles have applications in gas sensing and catalysis .

Material Science

This compound is integral in the development of advanced materials, particularly in nanotechnology and battery technology.

- Nanocrystalline Materials : It has been employed in the synthesis of manganese-doped zinc oxide (ZnO) nanocrystals, which exhibit unique ferromagnetic properties suitable for spintronic applications . The doping process enhances the magnetic and electronic properties of the base material.

- Lithium-Ion Batteries : this compound is a precursor for the fabrication of cathode materials such as lithium manganese oxide (LiMn2O4), which is widely used in lithium-ion batteries due to its high capacity and stability .

| Application | Description |

|---|---|

| Oxidation Reactions | Catalyzes conversion of alcohols to carbonyl compounds. |

| Synthesis of Nanoparticles | Used for creating manganese oxide nanoparticles for gas sensing. |

| Lithium-Ion Batteries | Precursor for lithium manganese oxide cathodes enhancing battery performance. |

Coordination Chemistry

This compound forms coordination complexes with various ligands, which can exhibit interesting magnetic and electronic properties.

- Coordination Polymers : Research has shown that this compound can form coordination polymers with substituted pyridine N-oxides. These complexes display unique structural characteristics and potential applications in material science .

- Crystal Structures : Studies on manganese(II) coordination compounds reveal that they can accommodate different cations, allowing for tunable physical properties. For instance, compounds synthesized using ionic liquids demonstrate robust structures that could lead to advancements in ionic liquid technologies .

Biological Applications

Manganese is an essential trace element in biological systems, and this compound has been investigated for its potential therapeutic applications.

- Pharmaceuticals : this compound has been explored for its role in drug formulations where it may serve as a source of manganese ions necessary for biological processes . Its application extends to studies on enzyme mimetics where it acts as a cofactor.

Case Study 1: Synthesis of Manganese-Doped ZnO Nanocrystals

A study investigated the synthesis of manganese-doped ZnO nanoparticles using this compound as a precursor. The resulting nanocrystals were characterized using X-ray diffraction (XRD) and exhibited enhanced ferromagnetic properties suitable for spintronic devices .

Case Study 2: Coordination Polymers with Pyridine N-Oxides

Research on coordination polymers formed from this compound and pyridine N-oxides highlighted their structural diversity and potential applications in catalysis and material science. The study showcased how varying ligand interactions could lead to distinct polymeric structures with unique properties .

Wirkmechanismus

The mechanism by which manganese(II) acetate exerts its effects depends on its application:

Catalysis: It acts as a catalyst by providing manganese ions that facilitate various chemical reactions.

Biological Systems: Manganese ions play a crucial role in enzymatic reactions, acting as cofactors for various enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

- Manganese(II) chloride

- Manganese(II) bromide

- Zinc acetate

- Mercury(II) acetate

- Silver acetate .

Comparison: Manganese(II) acetate is unique due to its specific solubility properties and its ability to act as a precursor for various manganese-based compounds. Compared to manganese(II) chloride and manganese(II) bromide, this compound is more commonly used in organic synthesis and catalysis due to its acetate ligands, which can be easily replaced or modified .

Biologische Aktivität

Manganese(II) acetate (Mn(OAc)₂) is an inorganic compound that has gained attention due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, as well as its role in catalase activity and potential applications in nanomedicine.

This compound is a coordination compound with the formula . It typically exists as a tetrahydrate, forming dark brown crystals. The structure allows for various interactions with biological molecules, influencing its activity in biological systems.

Antibacterial Activity

Recent studies have demonstrated that this compound and its complexes exhibit significant antibacterial properties against a range of pathogens. For instance, research has shown that manganese(II) complexes possess higher antibacterial activity compared to their free ligands. A study evaluating the effectiveness of manganese(II) Schiff base complexes against multidrug-resistant bacterial strains found that these complexes had notable activity against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mn(OAc)₂ | E. coli | 400 µg/mL |

| Mn(II) Schiff Base Complex | Klebsiella pneumoniae | 200 µg/mL |

| Mn(II) Schiff Base Complex | Staphylococcus aureus | 150 µg/mL |

The MIC values indicate that manganese(II) complexes can effectively inhibit bacterial growth at relatively low concentrations. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. Research indicates that manganese complexes exhibit activity against fungal pathogens such as Rhizopus nigricans and Mucor species. The antifungal activity is attributed to the chelation effect of manganese with fungal cell components, leading to impaired growth and viability .

Cytotoxicity

The cytotoxic effects of this compound have been studied extensively, particularly in relation to its potential therapeutic applications. Studies indicate that at lower concentrations, this compound demonstrates low toxicity towards human fibroblast cells (VH10), maintaining high cell viability even at concentrations up to 1000 µM . However, excessive exposure can lead to oxidative stress and neuronal toxicity, particularly in the context of chronic exposure scenarios.

Catalase Activity

Manganese plays a crucial role in enzymatic reactions within biological systems. One significant aspect is its interaction with catalase, an enzyme responsible for decomposing hydrogen peroxide into water and oxygen. Research has shown that certain manganese(II) complexes can either inhibit or enhance catalase activity depending on their concentration and structural characteristics . For example:

- Inhibition : Some manganese complexes were found to inhibit catalase activity at higher concentrations.

- Enhancement : Other complexes supported catalase function, potentially providing antioxidant benefits in microbial systems.

Case Studies and Applications

- Nanoparticle Applications : Manganese nanoparticles derived from this compound have been explored for their potential in cancer therapy. They exhibit radiosensitizing properties and can enhance the efficacy of radiotherapy by generating reactive oxygen species (ROS) in tumor cells .

- Antibiofilm Activity : A study highlighted the ability of manganese(II) complexes to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa. The optimal concentration for anti-biofilm activity was identified at 0.5 mM, demonstrating a significant reduction in biofilm mass compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing high-purity manganese(II) acetate, and how do reaction conditions influence yield?

this compound can be synthesized via direct reaction of manganese carbonate or oxide with acetic acid under controlled conditions. Key variables include stoichiometric ratios, solvent choice (e.g., water, methanol), and reaction temperature. For example, using manganese(II) carbonate with glacial acetic acid in aqueous methanol at 60–80°C yields >90% product purity. Post-synthesis purification via recrystallization or spray drying is recommended to remove residual acetic acid .

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| MnCO₃ + CH₃COOH (1:2) | 92 | 99.0 |

| MnO + CH₃COOH (1:2) | 85 | 98.5 |

| Solvent: Methanol/Water | 88 | 97.5 |

Q. How can UV-Vis spectroscopy and thermal analysis be used to characterize this compound?

UV-Vis spectroscopy (200–800 nm) identifies d-d transitions of Mn²⁺ in acetate matrices, with absorption bands at ~450 nm indicative of octahedral coordination . Thermogravimetric analysis (TGA) reveals dehydration steps: tetrahydrate forms lose water at 80–120°C, followed by decomposition of anhydrous acetate above 250°C . Differential scanning calorimetry (DSC) should confirm phase transitions, ensuring consistency with literature melting points (e.g., 80°C for tetrahydrate) .

Q. What role does this compound play in catalytic applications, such as polymer synthesis?

As a Lewis acid catalyst, this compound facilitates oxidation and polymerization reactions. In polyester production, it accelerates transesterification by coordinating with carbonyl groups, reducing activation energy. Catalytic efficiency depends on dispersion in the reaction medium—nanoparticle formulations (e.g., electrospun Mn₃O₄ fibers) enhance surface area and activity .

Advanced Research Questions

Q. How do magnetic properties of this compound-derived complexes vary with coordination environments?

In heterobimetallic Cu-Mn complexes, this compound acts as a precursor for air-oxidized Mn³⁺ species. Magnetic susceptibility measurements (1.9–295 K) reveal slow magnetization relaxation due to single-ion anisotropy. SQUID magnetometry data show χMT values ~3.0 cm³·K·mol⁻¹ at 295 K, decreasing to ~1.5 cm³·K·mol⁻¹ at 2 K, indicative of antiferromagnetic coupling. XAS analysis (Mn K-edge) confirms oxidation states and coordination geometry, with pre-edge peaks at 6540 eV for Mn³⁺ .

Q. What methodological strategies resolve contradictions in reported synthesis yields for this compound-based nanomaterials?

Discrepancies in yields (e.g., 60–90% for Mn₃O₄ nanofibers) often stem from solvent polarity and precursor concentration. A design-of-experiments (DoE) approach, such as Box-Behnken designs, optimizes variables:

- Factors : pH (2–4), Mn²⁺ concentration (0.1–0.5 M), reaction time (2–6 hr).

- Response : Yield (%) and particle size (nm). Statistical models (e.g., ANOVA) identify pH as the most significant factor (p < 0.05) .

Q. How can X-ray absorption spectroscopy (XAS) speciate manganese in environmental samples containing acetate complexes?

XANES/EXAFS at Mn K-edge (6539 eV) distinguishes Mn²⁺ (acetate) from Mn³⁺/Mn⁴⁺ oxides. Linear combination fitting (LCF) of spectra using reference standards (e.g., MnO, Mn₃O₄) quantifies speciation. For airborne particulate matter, LCF results show 60–70% Mn²⁺ (acetate) and 30–40% Mn³⁺ oxides, reflecting regional pollution sources .

| Sample | Mn²⁺ (%) | Mn³⁺ (%) | R-factor |

|---|---|---|---|

| Urban PM2.5 | 65 | 35 | 0.008 |

| Industrial PM2.5 | 70 | 30 | 0.006 |

Q. What are the implications of this compound’s redox behavior in electrochemical applications?

In lithium-ion battery cathodes, Mn²⁺ in acetate precursors undergoes oxidation to Mn³⁺/Mn⁴⁺ during thermal treatment (e.g., 500°C for LiMn₂O₄ spinel). Cyclic voltammetry (0.1–4.3 V vs. Li/Li⁺) shows redox peaks at 3.0 V (Mn³⁺ → Mn⁴⁺) and 4.0 V (Li deintercalation). Capacity fading (>20% after 50 cycles) is mitigated by doping with Ni or Co .

Q. Methodological Best Practices

- Handling Air-Sensitive Reactions : Use Schlenk lines for Mn²⁺ → Mn³⁺ oxidations to prevent uncontrolled air oxidation .

- Data Contradiction Analysis : Apply multivariate regression to isolate variables affecting crystallinity in XRD patterns (e.g., solvent vs. annealing temperature) .

- Ethical Reporting : Adhere to the Malaysian Code of Responsible Conduct by disclosing raw data and replication steps .

Eigenschaften

IUPAC Name |

manganese(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGMEBQRZBEZQT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027279 | |

| Record name | Manganese(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Brown crystals; [HSDB] | |

| Record name | Acetic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL | |

| Record name | MANGANOUS ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74, Red monoclinic crystals; MP 80 °C; density 1.59 g/cu cm; soluble in water and ethanol. /Tetrahydrate/ | |

| Record name | MANGANOUS ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BROWN CRYSTALS | |

CAS No. |

638-38-0 | |

| Record name | Manganous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V6E9Q2I0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANOUS ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.